molecular formula C14H12N4O B6118001 4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No.: B6118001
M. Wt: 252.27 g/mol
InChI Key: JXUFJTGYCFQWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is not fully understood, but it is believed to modulate various signaling pathways and receptors. For example, it has been shown to activate GABA receptors and inhibit phosphodiesterases, leading to increased levels of cyclic AMP and subsequent downstream effects.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, depending on the target receptor or enzyme. For example, it has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to have anxiolytic and sedative effects through its modulation of GABA receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol in lab experiments is its versatility and potential for multiple applications. However, its synthesis can be challenging and time-consuming, and it may have limited solubility in certain solvents. Additionally, its effects may vary depending on the target receptor or enzyme, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on 4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol. One direction is to further explore its potential applications in medicinal chemistry, particularly as an anticancer or antiviral agent. Another direction is to investigate its effects on other signaling pathways and receptors, such as adenosine receptors and ion channels. Additionally, its potential for use in material science and nanotechnology should be further explored.

Synthesis Methods

The synthesis of 4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a multi-step process that involves the use of various reagents and catalysts. The detailed synthesis method is beyond the scope of this paper, but it can be found in various research articles.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been shown to possess anticancer, anti-inflammatory, and antiviral activities. In pharmacology, it has been shown to modulate various receptors and enzymes, including GABA receptors and phosphodiesterases. In material science, it has been used to synthesize novel nanomaterials with potential applications in catalysis and energy storage.

Properties

IUPAC Name

4-(3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-10-6-4-9(5-7-10)13-16-14-11-2-1-3-12(11)15-8-18(14)17-13/h4-8,19H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUFJTGYCFQWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN3C2=NC(=N3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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